N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
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Description
N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O2S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Evaluation
Research by Varshney et al. (2009) focused on synthesizing and evaluating the antibacterial activity of isoxazolinyl oxazolidinones, with compounds showing promising activity against resistant Gram-positive and Gram-negative bacteria. This suggests the potential of N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide in antibacterial applications, given its structural similarity (Varshney et al., 2009).
Anticonvulsant Activity
Obniska et al. (2015) synthesized new amides derived from pyrrolidinyl-acetic acid and evaluated their anticonvulsant activity. Their findings indicate the therapeutic potential of related compounds in epilepsy treatment, which could extend to N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (Obniska et al., 2015).
Neurotransmission Studies
Research on [(18)F]p-MPPF by Plenevaux et al. (2000) involves a compound for studying the serotonergic neurotransmission with positron emission tomography (PET), highlighting the use of fluorophenyl-piperazine derivatives in neuroimaging and neurotransmission studies. This suggests that N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide could have applications in neuroscientific research (Plenevaux et al., 2000).
Acetylcholinesterase Inhibition
Yurttaş et al. (2013) synthesized thiazole-piperazines as acetylcholinesterase inhibitors, showcasing the potential of similar compounds in treating neurodegenerative diseases like Alzheimer’s by inhibiting enzymes that break down acetylcholine (Yurttaş et al., 2013).
Anticancer Evaluation
Ali et al. (2013) explored the anticancer activity of acetamidothiazole derivatives, which underscores the importance of such molecular frameworks in developing new anticancer agents. This area of research could be relevant for exploring the anticancer potential of N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (Ali et al., 2013).
properties
IUPAC Name |
N-[5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2S/c1-14(28)24-19-18(17-4-2-3-9-23-17)25-30-20(19)21(29)27-12-10-26(11-13-27)16-7-5-15(22)6-8-16/h2-9H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBWQVFZDVWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide |
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